molecular formula C8H3Cl2F3O B8001686 2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone

2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B8001686
M. Wt: 243.01 g/mol
InChI Key: VNNMHRYTADJYMD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-5-2-1-4(3-6(5)11)7(14)8(10,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNMHRYTADJYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the generation of an acylium ion from difluoroacetyl chloride, facilitated by catalysts such as aluminum chloride (AlCl₃) or fluoroalkanesulfonic acids. Key parameters include:

  • Molar ratios : A 1:1 ratio of 4-chloro-3-fluorobenzene to difluoroacetyl chloride, with 1.5 equivalents of AlCl₃.

  • Solvent system : Excess 4-chloro-3-fluorobenzene acts as both reactant and solvent, eliminating the need for secondary solvents.

  • Temperature : Reactions are conducted at 10–82°C, with optimal yields achieved at 40–60°C.

Yield and Purity Optimization

Industrial-scale implementations report yields of 80–85% under optimized conditions. Purification involves distillation or recrystallization to isolate the product from unreacted starting materials and regioisomers. Chiral chromatography may be required if enantiomeric purity is critical.

Table 1: Friedel-Crafts Acylation Parameters and Outcomes

ParameterValue/RangeCatalystYield (%)Source
Molar ratio (substrate:acylating agent)1:1AlCl₃80–85
Temperature40–60°CAlCl₃82
Reaction time4–6 hoursCF₃SO₃H78

Nucleophilic Substitution Approaches

Alternative routes employ nucleophilic substitution to introduce the difluoroacetyl group. This method is advantageous when working with halogenated precursors that resist electrophilic attack.

Substitution with Difluoroacetyl Chloride

A two-step process involves:

  • Chlorination : 4-chloro-3-fluorobenzene is treated with chlorine gas in the presence of FeCl₃ to yield 1,4-dichloro-2-fluorobenzene.

  • Acylation : The chlorinated intermediate reacts with difluoroacetyl chloride under basic conditions (e.g., K₂CO₃) in tetrahydrofuran (THF).

Table 2: Nucleophilic Substitution Reaction Conditions

StepReagents/ConditionsTemperatureYield (%)
ChlorinationCl₂, FeCl₃25°C90
AcylationClCF₂COCl, K₂CO₃, THF60°C70

Challenges and Mitigation

  • Regioselectivity : Competing substitution at alternative positions necessitates precise stoichiometry.

  • Byproduct formation : Hydrolysis of difluoroacetyl chloride to difluoroacetic acid is minimized using anhydrous conditions.

Catalytic Hydrogen Transfer Reduction

While primarily used for alcohol synthesis (e.g., (S)-2-chloro-1-(3,4-difluorophenyl)ethanol), catalytic hydrogen transfer principles can be adapted for ketone reduction steps in multi-stage syntheses.

Catalyst Systems

  • Metal catalysts : Rhodium (Rh) or iridium (Ir) complexes, such as [RhCl(C₈H₁₄)₂]₂, enable selective reductions.

  • Hydrogen donors : Formic acid-triethylamine mixtures provide hydride ions for transfer.

Table 3: Catalytic Reduction Parameters

CatalystHydrogen DonorSubstrate Conversion (%)
RhCl(C₈H₁₄)₂HCOOH/Et₃N98
IrCl₃HCOONa95

Industrial-Scale Production Considerations

Solvent-Free Processes

Recent patents highlight solvent-free Friedel-Crafts acylation as a cost-effective and environmentally friendly approach. Excess 4-chloro-3-fluorobenzene eliminates solvent recovery steps, reducing waste.

Emerging Methodologies and Innovations

Flow Chemistry Applications

Continuous flow systems enhance heat transfer and reaction control, particularly for exothermic acylation steps. Pilot studies report 20% faster reaction times compared to batch processes.

Biocatalytic Routes

Enzymatic acylation using lipases or acyltransferases is under investigation, though current yields (<50%) limit practicality .

Chemical Reactions Analysis

2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 1-(4-Chloro-3-fluorophenyl)-2,2-difluoroethanone
  • Structure : Lacks the α-chloro substituent present in the target compound.
  • Molecular Formula : C₈H₅ClF₃O.
b) 2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone
  • Structure : Features additional fluorine atoms at positions 2 and 4 on the phenyl ring.
  • Molecular Formula : C₈H₂Cl₂F₄O.
  • Impact : Increased fluorine content enhances lipophilicity and metabolic stability, making it more suitable for bioactive molecule design.
c) 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone
  • Structure : Replaces the 3-fluoro group with a methoxy (-OCH₃) substituent.
  • Molecular Formula : C₉H₇ClF₂O₂.
  • Key Difference : The methoxy group introduces electron-donating effects, altering electronic properties and solubility compared to halogenated analogs.

Heteroaromatic and Extended Systems

a) 2-(5-Bromopyridin-2-yl)-1-(2,4-difluorophenyl)-2,2-difluoroethanone
  • Structure : Incorporates a pyridine ring instead of benzene.
  • Molecular Formula: C₁₃H₆BrF₄NO.
b) 2-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)-2,2-difluoroethanone
  • Structure : Contains a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
  • Molecular Formula : C₉H₃ClF₆O.
  • Impact : The strong electron-withdrawing -CF₃ group increases electrophilicity, favoring reactions like Friedel-Crafts acylations.

Substituent Effects on the Ethanone Moiety

a) 2-Chloro-1-(3,5-dimethylphenyl)-2,2-difluoroethanone
  • Structure : Features methyl groups at positions 3 and 5 on the phenyl ring.
  • Molecular Formula : C₁₀H₉ClF₂O.
b) 2-Chloro-1-(2,4-difluorophenyl)ethanone
  • Structure : Lacks the geminal difluoro group.
  • Molecular Formula : C₈H₅ClF₂O.
  • Key Difference : The absence of geminal fluorines reduces steric and electronic effects at the α-carbon, simplifying synthetic modifications.

Physicochemical Data

Compound Name Molecular Formula Molecular Weight Purity Storage Conditions
Target Compound C₈H₄Cl₂F₃O ~244.5 N/A 4–8°C (inferred)
2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone C₈H₂Cl₂F₄O 263.0 95% 4–8°C
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone C₉H₇ClF₂O₂ 220.6 N/A Room Temperature

Biological Activity

2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone, with the CAS number 1352209-43-8, is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article will delve into its chemical properties, biological activity, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

  • Molecular Formula : C8H3Cl2F3O
  • Molecular Weight : 243.01 g/mol
  • Structure : The compound features a chloro-substituted phenyl ring and difluoroethanone moiety, which are significant for its biological interactions.
PropertyValue
CAS Number1352209-43-8
Molecular FormulaC8H3Cl2F3O
Molecular Weight243.01 g/mol
Physical StateSolid (at room temperature)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds can exhibit enhanced lipophilicity, which may facilitate membrane permeability and influence their pharmacological profiles.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising results in inhibiting the growth of certain bacterial strains.

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus, suggesting significant antimicrobial potential.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the impact of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells while exhibiting lower toxicity towards normal human cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)40
Normal Human Cells>100

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of fluorinated compounds. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the reactivity of the compound, potentially increasing its efficacy against targeted biological pathways.

Insights from Research

Research has shown that modifications in the phenyl ring can significantly alter the biological activity. For example, substituents at specific positions on the ring can enhance or diminish cytotoxic effects.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone?

The synthesis typically involves halogenation and fluorination steps. A common approach is the Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with chloro-difluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction conditions (temperature, solvent) must be optimized to minimize side products like over-halogenated derivatives. Post-synthesis purification via column chromatography (using hexane/ethyl acetate gradients) or recrystallization (from ethanol) is critical to achieve >95% purity .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns and fluorine environments. For example, the 19F^{19}\text{F} NMR spectrum shows distinct peaks for the difluoro and chloro-fluorophenyl groups.
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL or ORTEP-III ) resolves bond lengths and angles. Evidence from related compounds (e.g., 1-(4-Chloro-3-fluorophenyl) derivatives) shows C=O bond lengths of ~1.21 Å and C-Cl bonds of ~1.74 Å .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular orbitals, electrostatic potential maps, and vibrational frequencies. Studies on similar fluorinated ketones reveal that exact-exchange terms in DFT improve accuracy for thermochemical properties (e.g., atomization energy errors <3 kcal/mol) . Key findings include:

  • HOMO-LUMO Gaps : ~5.2 eV, indicating moderate reactivity.
  • Electrostatic Potentials : Fluorine atoms exhibit strong electron-withdrawing effects, influencing nucleophilic attack sites.

Q. How are contradictions in spectroscopic data resolved during structural analysis?

Conflicts between NMR and crystallographic data (e.g., unexpected coupling constants or bond angles) are addressed via:

  • Multi-technique validation : Cross-referencing IR (C=O stretch ~1750 cm⁻¹) and mass spectrometry (parent ion m/z ~242).
  • Computational validation : Comparing experimental NMR shifts with DFT-predicted values . For example, discrepancies in 19F^{19}\text{F} chemical shifts may arise from solvent effects, requiring corrections in the computational model.

Q. What are the challenges in studying reaction mechanisms involving this compound?

The electron-deficient aromatic ring and steric hindrance from fluorine substituents complicate nucleophilic substitution. Mechanistic studies employ:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps.
  • DFT-based transition state analysis : For example, aryl halide displacement reactions show higher activation energies (~25 kcal/mol) due to fluorine’s steric bulk .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Related Compounds

CompoundBond Length (C=O)Bond Angle (Cl-C-C)Reference
1-(4-Chloro-3-fluorophenyl) derivative1.21 Å112.3°
2,2-Difluoroacetophenone analog1.22 Å110.8°

Q. Table 2. Computational vs. Experimental 19F^{19}\text{F} NMR Shifts

CompoundExperimental (ppm)DFT-Predicted (ppm)Error
2-Chloro-1-(4-chloro-3-fluorophenyl)-112.5-110.81.7
1-(3-Chlorophenyl)-2,2-difluoroethanone-114.2-112.41.8

Notes

  • Avoid using consumer-grade databases (e.g., BenchChem ) due to reliability concerns.
  • Structural ambiguities (e.g., polymorphic forms) require combined experimental-computational workflows .
  • Fluorine’s electronegativity necessitates specialized handling in synthetic setups (e.g., anhydrous conditions) .

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